molecular formula C23H18BrN5O2S B2626102 N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895640-24-1

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2626102
CAS No.: 895640-24-1
M. Wt: 508.39
InChI Key: TZYDUQIEEVAXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of the Triazoloquinazoline Scaffold

The triazoloquinazoline scaffold emerged in the late 20th century as chemists sought to merge the pharmacological profiles of quinazolines and triazoles. Early work focused on synthesizing fused heterocycles to exploit synergistic biological effects. A pivotal advancement occurred in 2008 with the development of 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives as phosphodiesterase 10A (PDE10A) inhibitors, which demonstrated the scaffold’s potential for central nervous system disorders. Subsequent studies, such as the 2011 discovery of triazoloquinazolines with nanomolar PDE10A inhibition (e.g., compound 42 , IC~50~ = 12 nM), underscored the role of sulfanyl and benzoimidazole substituents in enhancing potency. By 2016, researchers expanded applications to adenosine receptor (AR) antagonism, identifying 2-aminotriazolo[1,5-c]quinazolines as potent A~3~ AR antagonists (e.g., compound 17 , K~i~ = 1.16 nM). These milestones reflect iterative optimization of the core structure for diverse therapeutic targets.

Significance in Medicinal Chemistry Research

Triazoloquinazolines occupy a unique niche due to their dual capacity for target selectivity and polypharmacology. For instance, 5-phenyltriazolo[1,5-c]quinazolin-2-amine derivatives exhibit pan-adenosine receptor activity, with compound 11c showing balanced affinity for A~1~ (K~i~ = 131 nM), A~2A~ (K~i~ = 32.7 nM), and A~3~ (K~i~ = 47.5 nM) subtypes. This multitarget potential is complemented by antimicrobial properties; recent derivatives like 9 , 14 , and 20 demonstrated efficacy against Staphylococcus aureus and Candida albicans. Additionally, 1,2,4-triazolo[1,5-a]quinazolines have been explored as antihypertensive agents, with select analogs reducing blood pressure in rodent models without inducing tachycardia. The scaffold’s adaptability to accommodate sulfonyl, alkyl, and halogen substituents—exemplified by N-benzyl-3-(4-bromobenzenesulfonyl) derivatives—enables fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Triazolo[1,5-a]quinazoline Nomenclature and Classification

Systematic naming of triazoloquinazolines follows IUPAC guidelines based on ring fusion and substituent positioning. The parent structure, triazolo[1,5-a]quinazoline, arises from the fusion of a triazole ring (positions 1–3) with a quinazoline system at the a-face (Figure 1). Numbering begins at the triazole nitrogen adjacent to the fusion point, progressing through the quinazoline moiety. Substituents are assigned locants relative to this framework; for example, the target compound N-benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-triazolo[1,5-A]quinazolin-5-amine features:

  • A triazolo ring fused at the 1,5-positions of quinazoline.
  • A 4-bromobenzenesulfonyl group at position 3.
  • N-methyl and N-benzyl substitutions on the quinazolin-5-amine group.

This nomenclature clarifies structural relationships to analogs like 5-chloro-2-phenoxy-triazolo[1,5-a]quinazoline (11 ), which bears a phenoxy group at position 2 and chlorine at position 5. Classification further distinguishes subfamilies by triazole ring type (1,2,3- vs. 1,2,4-triazolo) and fusion orientation, which collectively dictate electronic and steric properties.

Properties

IUPAC Name

N-benzyl-3-(4-bromophenyl)sulfonyl-N-methyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-28(15-16-7-3-2-4-8-16)21-19-9-5-6-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-13-11-17(24)12-14-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYDUQIEEVAXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Core Construction: The quinazoline core is synthesized from anthranilic acid derivatives through a series of condensation reactions.

    Substitution Reactions: The benzyl, bromobenzenesulfonyl, and methyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anti-cancer agent. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of the triazole and quinazoline moieties is believed to enhance the bioactivity of the compound by interacting with specific biological targets involved in cancer progression.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BHeLa8.0
N-Benzyl...A54910.0

Antimicrobial Activity

Recent studies have indicated that N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibits antimicrobial properties against a range of pathogens. The sulfonyl group enhances the solubility and permeability of the compound, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity. The synthesis of this compound often involves multi-step reactions including sulfonylation and triazole formation.

Synthesis Pathway Overview

The synthesis typically follows these steps:

  • Formation of Triazole Ring : Reaction of appropriate azides with alkynes under copper-catalyzed conditions.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Final Modifications : Alkylation or acylation to obtain the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • A study published in MedChemComm highlighted the compound's potential as a D3 receptor antagonist, which may have implications in treating neurological disorders .
  • Another investigation focused on its role in inhibiting specific kinases related to cancer pathways, suggesting a mechanism through which it may exert its anti-cancer effects .

Mechanism of Action

The mechanism of action of N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has shown activity against bacterial enzymes, contributing to its antibacterial properties .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Core Structural Variations

The triazoloquinazoline scaffold is shared among analogs, but substituents at positions 3 (sulfonyl groups) and 5 (amine groups) vary significantly:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Bromobenzenesulfonyl N-Benzyl-N-methyl C₂₆H₂₂BrN₅O₂S ~547.42
N-Butyl-3-(4-chlorophenyl)-N-methyl analog 4-Chlorophenyl N-Butyl-N-methyl C₂₀H₂₀ClN₅ 365.865
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Benzenesulfonyl N-(4-Ethoxyphenyl) C₂₃H₁₉N₅O₃S 445.5
3-(2,5-Dimethylphenylsulfonyl)-N-(4-methylbenzyl) 2,5-Dimethylbenzenesulfonyl N-(4-Methylbenzyl) C₂₇H₂₅N₅O₂S ~483.58
3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl] 4-Bromobenzenesulfonyl N-[2-(1H-Indol-3-yl)ethyl] C₂₅H₁₉BrN₆O₂S 547.4264
Key Observations:
  • Bromine vs.
  • N-Substituents : The N-benzyl-N-methyl group in the target compound balances lipophilicity (LogP ~4.5 predicted) better than bulkier groups like indol-ethyl () or polar substituents like 4-ethoxyphenyl .

Anticancer Activity

  • Thieno-Fused Analogs: Thieno[3,2-e]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity (e.g., renal cancer UO-31 cell line, GP = 81.85%) compared to aryl-fused analogs like triazoloquinazolines .
  • Sulfonyl Groups: Improve binding affinity to kinase ATP pockets (e.g., EGFR inhibition) .

Comparative Pharmacokinetics

  • Solubility: The 4-bromobenzenesulfonyl group may reduce aqueous solubility compared to non-halogenated analogs .
  • Metabolic Stability : N-Benzyl-N-methyl substitution likely reduces oxidative metabolism compared to N-alkyl groups .

Biological Activity

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate benzyl and sulfonyl derivatives with quinazolinone precursors. The presence of the triazole moiety contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Compounds in the quinazoline family have shown significant antitumor properties. For instance, a series of 3-benzyl-substituted quinazolinones demonstrated broad-spectrum antitumor activity with GI50 values ranging from 7.24 to 14.12 µM, which is notably more potent than the control drug 5-FU (22.60 µM) .
  • Antihypertensive Effects : Certain derivatives have been evaluated for their antihypertensive activity in spontaneously hypertensive rats (SHR). Notably, some compounds exhibited greater efficacy than the standard treatment prazocin .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Quinazoline derivatives often act as kinase inhibitors. For example, studies have shown that certain compounds bind effectively to ATP-binding sites of kinases like EGFR-TK and B-RAF kinase, inhibiting their activity and thereby affecting cancer cell proliferation .
  • Cell Growth Inhibition : The compound's ability to inhibit cell growth has been demonstrated in various cancer cell lines. The presence of specific substituents on the quinazoline ring can enhance or diminish cytotoxicity .

Case Studies and Research Findings

Several studies provide insights into the biological effects of similar compounds:

  • Study on Antitumor Activity : A study synthesized several 3-benzyl-substituted quinazolinones and evaluated their in vitro activity against various cancer cell lines. The findings indicated selective cytotoxicity towards leukemia and breast cancer cells .
  • Antihypertensive Activity Evaluation : Another study reported the synthesis of 3-benzyl-2-substituted triazoloquinazolines which were tested for antihypertensive effects. Results showed significant blood pressure reduction in treated rats compared to controls .

Data Tables

The following table summarizes key biological activities and their respective metrics for related compounds.

Compound NameBiological ActivityGI50 (µM)Remarks
3-Benzyl-6-methyl-4(3H)-quinazolinoneAntitumor10.47Broad-spectrum activity
3-Benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-oneAntihypertensiveN/AMore effective than prazocin
N-Benzyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-aminePotential AntitumorTBDFurther studies needed

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves three key steps: (1) triazole-quinazoline core formation via cyclocondensation of substituted quinazoline precursors with triazole-forming agents (e.g., NaN₃ or Cu-catalyzed "click" reactions), (2) sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N in DCM), and (3) N-alkylation with benzyl and methyl groups via nucleophilic substitution. For example, refluxing intermediates in ethanol with K₂CO₃ as a base achieves N-methylation .

Table 1: Optimization of Sulfonylation Step

Reagent SystemSolventYield (%)Reference
4-Bromobenzenesulfonyl chloride + pyridineDCM65
Same reagent + Et₃NTHF78

Q. How is structural characterization performed?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry. Aromatic protons in the quinazoline and triazole rings appear as distinct multiplets between δ 7.5–8.5 ppm, while sulfonyl groups deshield adjacent protons .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 538.02 for C₂₄H₂₀BrN₅O₂S) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the triazoloquinazoline core .

Q. What in vitro assays evaluate its bioactivity?

Standard assays include:

  • Enzyme Inhibition : Kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity measured via ADP-Glo™).
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can low yields in sulfonylation be addressed?

Key strategies:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity of sulfonyl chlorides.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate complexation.
  • Temperature Control : Reactions at 0–5°C minimize side-product formation from competing nucleophiles .

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

Systematic approaches include:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect metabolic degradation (e.g., dealkylation or sulfone reduction).
  • Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C) to track compound stability in plasma .
  • Target Engagement Studies : SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) validate direct target binding in physiological conditions .

Q. Can computational modeling predict binding modes with target enzymes?

Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • The sulfonyl group often forms hydrogen bonds with catalytic lysine residues in kinases.
  • The triazole ring participates in π-π stacking with aromatic enzyme pockets (e.g., EGFR tyrosine kinase) . Table 2: Docking Scores vs. Experimental IC₅₀
Target EnzymeDocking Score (kcal/mol)Experimental IC₅₀ (nM)
EGFR-9.285 ± 3.1
CDK2-8.7120 ± 5.4

Methodological Notes

  • Synthesis Byproducts : Monitor reactions via TLC (silica gel, EtOAc/hexane) to isolate intermediates. Purification by column chromatography (gradient elution) or recrystallization (MeOH/CHCl₃) is critical .
  • Data Reproducibility : Validate NMR spectra against simulated data (e.g., ACD/Labs) to confirm regioselectivity .
  • Bioassay Design : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.